molecular formula C21H28N2O3 B11393782 2-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11393782
M. Wt: 356.5 g/mol
InChI Key: MUWCSDCRXKYUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with butylamine under dehydrating conditions to form butoxybenzamide.

    Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzamide is treated with furan-2-carboxylic acid in the presence of a Lewis acid catalyst.

    Coupling with Pyrrolidine: The final step involves the coupling of the furan-substituted benzamide with pyrrolidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, where nucleophiles can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings could play a role in binding to these targets, while the benzamide core could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-butoxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide: Similar structure but with a dimethylamino group instead of a pyrrolidine ring.

    2-butoxy-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the pyrrolidine ring, making it less complex.

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the butoxy group, which could affect its solubility and reactivity.

Uniqueness

2-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of both the furan and pyrrolidine rings, which can confer distinct chemical and biological properties. The butoxy group also enhances its solubility in organic solvents, making it more versatile in various applications.

This compound’s combination of structural features makes it a valuable candidate for further research and development in multiple fields.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-butoxy-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H28N2O3/c1-2-3-14-25-19-10-5-4-9-17(19)21(24)22-16-18(20-11-8-15-26-20)23-12-6-7-13-23/h4-5,8-11,15,18H,2-3,6-7,12-14,16H2,1H3,(H,22,24)

InChI Key

MUWCSDCRXKYUSP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.